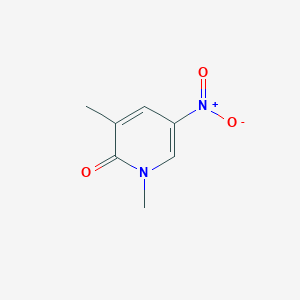

1,3-dimethyl-5-nitro-1H-pyridin-2-one

説明

特性

分子式 |

C7H8N2O3 |

|---|---|

分子量 |

168.15 g/mol |

IUPAC名 |

1,3-dimethyl-5-nitropyridin-2-one |

InChI |

InChI=1S/C7H8N2O3/c1-5-3-6(9(11)12)4-8(2)7(5)10/h3-4H,1-2H3 |

InChIキー |

QMSGHJNATYWTIA-UHFFFAOYSA-N |

正規SMILES |

CC1=CC(=CN(C1=O)C)[N+](=O)[O-] |

製品の起源 |

United States |

準備方法

Reaction Conditions and Reagent Composition

The most widely documented method involves nitrating 1,3-dimethylpyridin-2-one using a mixture of concentrated nitric acid (65–70%) and sulfuric acid (98%) at controlled temperatures. In a representative procedure, 12.3 g of 1,3-dimethylpyridin-2-one is dissolved in 65 g of sulfuric acid, followed by dropwise addition of a nitration mixture (38 g concentrated nitric acid in 190 g sulfuric acid) at 10–15°C. The reaction mixture is subsequently heated to 85–90°C and maintained for 12 hours, with HPLC monitoring confirming precursor consumption.

Temperature Optimization

Maintaining the temperature below 15°C during nitrating agent addition prevents premature decomposition of the nitro intermediate. Post-addition, gradual heating to 85–90°C ensures complete nitration while minimizing side reactions such as ring sulfonation or over-nitration.

Workup and Isolation

After cooling to room temperature, the crude product is neutralized to pH 8–8.5 using aqueous ammonia, precipitating the nitro compound. Filtration and drying yield 1,3-dimethyl-5-nitro-1H-pyridin-2-one as a faint yellow solid with a reported yield of 58.3% and HPLC purity of 85%.

Alternative Synthetic Route: One-Pot Nitration with Potassium Nitrate

Reagent System and Procedure

An efficient one-pot method substitutes concentrated nitric acid with potassium nitrate (KNO₃) dissolved in sulfuric acid. In this approach, 0.1 mol of 1,3-dimethylpyridin-2-one is added to a solution of 0.33 mol KNO₃ in 100 mL H₂SO₄ under ice-cooling. The mixture is warmed to 60°C over 1 hour and stirred for 4 hours, achieving complete nitration without intermediate isolation.

Advantages Over Traditional Nitration

This method eliminates handling concentrated nitric acid, enhancing operational safety. The use of KNO₃ also reduces byproduct formation, yielding 83% of the target compound with sublimation-purified purity exceeding 99%.

Industrial-Scale Production Considerations

Continuous Flow Reactor Design

Patent literature describes a continuous flow system for large-scale synthesis, where 1,3-dimethylpyridin-2-one and nitrating agents are fed into a temperature-controlled reactor. Residence times of 30–60 minutes at 85–90°C achieve consistent product quality, with automated pH adjustment and crystallization units enabling throughputs exceeding 100 kg/day.

Characterization and Analytical Data

FT-IR and NMR Spectral Features

Key spectral data for 1,3-dimethyl-5-nitro-1H-pyridin-2-one include:

| Spectral Technique | Characteristic Peaks | Assignment |

|---|---|---|

| FT-IR | 1541 cm⁻¹ (asymmetric NO₂ stretch) | Nitro group vibration |

| 1354 cm⁻¹ (symmetric NO₂ stretch) | Nitro group vibration | |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 2.33 (s, 3H, CH₃) | Methyl protons at position 3 |

| δ 7.96 (s, 1H, Ar-H) | Aromatic proton at position 5 |

Purity Assessment via HPLC

Reverse-phase HPLC analysis using a C18 column (mobile phase: 60:40 acetonitrile/water) reveals a single peak at retention time 6.7 minutes, confirming the absence of dinitro or des-methyl impurities.

Comparative Analysis of Synthetic Methods

Yield and Efficiency

| Method | Nitrating Agent | Temperature Range | Yield | Purity |

|---|---|---|---|---|

| Mixed-Aid Nitration | HNO₃/H₂SO₄ | 10–90°C | 58.3% | 85% |

| One-Pot KNO₃ Nitration | KNO₃/H₂SO₄ | 0–60°C | 83% | >99% |

Challenges and Mitigation Strategies

化学反応の分析

Types of Reactions

1,3-dimethyl-5-nitro-1H-pyridin-2-one undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

Reduction: Hydrogen gas and palladium catalyst.

Substitution: Electrophilic reagents such as halogens or alkylating agents.

Major Products Formed

Reduction: 1,3-dimethyl-5-amino-1H-pyridin-2-one.

Substitution: Various substituted derivatives depending on the electrophilic reagent used.

科学的研究の応用

Chemical Properties and Structure

1,3-Dimethyl-5-nitro-1H-pyridin-2-one is a nitro-substituted pyridine derivative. Its chemical structure allows for various interactions with biological targets, making it a valuable scaffold in drug design.

Biological Activities

The compound has been investigated for several biological activities, including:

- Antimicrobial Activity : Studies have shown that derivatives of 1,3-dimethyl-5-nitro-1H-pyridin-2-one exhibit significant antimicrobial properties against various pathogens. For instance, a study demonstrated its effectiveness against Mycobacterium tuberculosis, indicating potential as an antitubercular agent .

- Anticancer Properties : Research indicates that this compound can inhibit cancer cell proliferation. A specific study highlighted the compound's ability to induce apoptosis in breast cancer cells, suggesting its role as a potential anticancer drug .

- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation, which can be beneficial in treating various inflammatory diseases. Its mechanism involves the modulation of inflammatory pathways at the cellular level .

Pharmaceutical Applications

1,3-Dimethyl-5-nitro-1H-pyridin-2-one has been explored for its potential as a lead compound in drug development. The following table summarizes some of its key applications:

Case Studies

Several studies have documented the efficacy of 1,3-dimethyl-5-nitro-1H-pyridin-2-one in various therapeutic contexts:

- Antitubercular Activity : A study synthesized multiple derivatives based on this compound and tested their activity against Mycobacterium tuberculosis. Results indicated that certain derivatives had low MIC values, showcasing their potential as antitubercular agents .

- Cancer Cell Studies : In vitro studies have demonstrated that 1,3-dimethyl-5-nitro-1H-pyridin-2-one can significantly inhibit the growth of breast cancer cells by inducing apoptosis and inhibiting cell migration .

- Antiviral Potential : Research into the compound's ability to inhibit hepatitis C virus polymerase has shown promising results, suggesting it could serve as a novel antiviral agent .

作用機序

The mechanism of action of 1,3-dimethyl-5-nitro-1H-pyridin-2-one depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to biological activity.

類似化合物との比較

Structural and Molecular Comparisons

The following table summarizes key structural and molecular differences between 1,3-dimethyl-5-nitro-1H-pyridin-2-one and related compounds:

Key Observations :

- Heterocycle Differences: Pyridin-2-one (one O, one N) vs. pyrimidin-2-one (one O, two N) . The additional nitrogen in pyrimidinones alters hydrogen-bonding capacity and acidity.

- Ring Saturation: Dihydropyrimidinones exhibit conformational flexibility due to partial saturation, unlike rigid pyridinones.

Reactivity Insights :

- Nitro groups in pyridinones and pyrimidinones undergo reduction to amines under catalytic hydrogenation, a pathway useful for prodrug design .

- Methyl substituents at N(1) and C(3) in the target compound may hinder electrophilic substitution at adjacent positions.

Critical Analysis :

- The phenylamino and aryl substituents in compounds enhance binding to neuronal targets but reduce metabolic stability compared to methylated analogs .

- Pyrimidinones may exhibit higher polarity due to additional N atoms, favoring renal excretion over CNS penetration.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。